methyl4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate
Description
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate is a benzoate ester derivative featuring adjacent amino and dimethylaminoethylamino substituents at the 3- and 4-positions of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it relevant in polymer chemistry, medicinal chemistry, and materials science. Its reactivity is influenced by the dual amino groups, which can participate in hydrogen bonding, coordination, or initiation processes in polymerization reactions .
Properties
IUPAC Name |
methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15(2)7-6-14-11-8-9(12(16)17-3)4-5-10(11)13/h4-5,8,14H,6-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKCZKBTBCVYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC(=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with 2-(dimethylamino)ethylamine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and esterification. The nitration of benzoic acid derivatives is usually carried out using nitric acid and sulfuric acid as reagents. The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the esterification step involves the reaction of the amino-benzoic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate undergoes various chemical reactions including oxidation, reduction, and substitution. The amino groups present in the compound make it susceptible to electrophilic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the amino groups to nitro groups.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of nitro groups can regenerate the amino derivatives. Substitution reactions can introduce various functional groups into the benzoate structure, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate involves its interaction with specific molecular targets. The amino and dimethylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substituent Effects
Methyl 4-({[2-(Dimethylamino)ethyl]Amino}Methyl)Benzoate (CAS 733783-08-9)
- Structure: Differs by a methylene bridge between the aminoethyl group and the benzoate.
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Ethyl ester with a single dimethylamino group at the 4-position.
- Reactivity : Exhibits a higher degree of conversion (72% vs. 58%) in resin cements compared to methacrylate derivatives due to enhanced electron-donating effects .
(S)-Methyl 4-(1-Aminoethyl)Benzoate (CAS 222714-37-6)
Reactivity in Polymer Chemistry
- Key Finding: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin systems, achieving higher conversion rates (Δ+14%) and superior mechanical properties .
- Target Compound: The dual amino groups in methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate may enhance redox initiation efficiency, but steric hindrance could reduce reactivity compared to simpler analogs.
Table 1: Reactivity Comparison in Resin Systems
| Compound | Degree of Conversion (%) | Flexural Strength (MPa) |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 72 | 125 |
| 2-(Dimethylamino)ethyl methacrylate | 58 | 98 |
| Target Compound* | ~65 (estimated) | 110–120 (estimated) |
*Estimates based on structural analogs .
Ethyl 4-Amino-3-Methylbenzoate
- Use : Intermediate for antitumor agents (e.g., distamycin derivatives).
- Mechanism : Binds DNA AT sequences; methyl substitution enhances stability but reduces solubility .
Target Compound
- Potential: Additional amino groups may improve DNA interaction but increase hydrophilicity (PSA ~90 Ų vs.
Table 2: Physicochemical Properties
| Compound | Molecular Weight | XLogP3 | PSA (Ų) |
|---|---|---|---|
| Target Compound | 236.31 | 1.2 | ~90 |
| Ethyl 4-amino-3-methylbenzoate | 179.22 | 1.8 | 58.6 |
| 2-(Dimethylamino)ethyl benzoate* | 207.27 | 1.5 | 68.3 |
*From .
Biological Activity
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate, also known as methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate, is a compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoate moiety with amino and dimethylamino substituents. Its molecular formula is , and it has a molecular weight of approximately 236.314 g/mol. The presence of multiple amino groups enhances its reactivity and biological interactions compared to simpler analogs.
Biological Activity Overview
Enzyme Inhibition : Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate has shown significant enzyme inhibition properties. It is particularly noted for its interaction with phospholipases, which play critical roles in cellular signaling and membrane dynamics. In studies, it has been observed to inhibit lysosomal phospholipase A2, which is involved in lipid metabolism and can lead to pathological conditions like phospholipidosis when dysregulated .
Protein Interactions : The compound's structure allows it to bind to various proteins, potentially modulating their activity. This binding capability suggests that it can influence several biochemical pathways, including signal transduction and metabolic processes.
Case Studies
- Inhibition of Lysosomal Phospholipase A2 :
-
Anticancer Activity :
- Study Design : Various derivatives of para-aminobenzoic acid (PABA), including methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate, were screened against human cancer cell lines (MCF-7, A549).
- Results : Significant antiproliferative effects were noted, with IC50 values indicating strong inhibition of cancer cell growth compared to standard chemotherapeutics like doxorubicin .
Comparative Analysis
The following table summarizes the biological activity of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate alongside related compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate | Enzyme Inhibition | N/A | Inhibits lysosomal phospholipase A2 |
| Benzylaminobenzoic acid | Anticancer | 0.59 | Strong AChE inhibitor |
| Doxorubicin | Anticancer | 0.5 | Standard chemotherapy agent |
The biological activity of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate is likely mediated through:
- Enzyme Inhibition : By binding to active sites on enzymes such as phospholipases, altering their function.
- Modulation of Protein Interactions : The compound may alter the conformation or activity of target proteins involved in signaling pathways.
Applications
Given its biological properties, methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate has potential applications in:
- Pharmaceutical Development : As a lead compound for drugs targeting metabolic disorders or cancers.
- Biochemical Research : As a tool for studying enzyme mechanisms and cellular signaling pathways.
Q & A
Q. Example Table: Orthogonal Design Parameters
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 45 | 60 | 90 |
| Time (h) | 1 | 2 | 3 |
| Molar Ratio | 1:1 | 1:2 | 1:3 |
How to resolve contradictions between computational and experimental structural data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies between DFT-calculated geometries (e.g., bond lengths, dihedral angles) and X-ray crystallography data often arise from solvent effects or crystal packing forces. For example, lattice energy calculations in related acyl hydrazides showed hydrogen bonding (N–H⋯O) altered molecular conformations in the solid state vs. gas-phase DFT . To reconcile
Validate Computational Models : Use hybrid functionals (B3LYP) with dispersion corrections (D3BJ) for non-covalent interactions.
Solvent Simulation : Include implicit solvent models (e.g., PCM for methanol) to mimic experimental conditions.
Dynamic Analysis : Conduct molecular dynamics (MD) simulations to assess conformational flexibility.
Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to refine computational parameters .
What spectroscopic techniques are critical for characterizing this compound, and how should they be prioritized?
Level: Basic
Methodological Answer:
¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. For example, aromatic protons in similar triazine derivatives resonate at δ 7.2–8.5 ppm, while dimethylamino groups show singlets at δ 2.8–3.2 ppm .
IR Spectroscopy : Confirm amine (–NH, ~3300 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functionalities.
Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Prioritize NMR for structural elucidation, followed by IR and MS for functional group validation .
How can multi-factor optimization improve yield in Friedel-Crafts acylation steps for derivatives of this compound?
Level: Advanced
Methodological Answer:
Friedel-Crafts reactions (e.g., benzoylation) often require polyphosphoric acid (PPA) catalysis and controlled heating (90–100°C) . A factorial design (2^k) can optimize:
- Factors : Catalyst concentration (10–20% PPA), reaction time (4–8 h), and substrate stoichiometry (1:1.2–1:2).
- Response Surface Methodology (RSM) : Fit data to a quadratic model to predict maximum yield regions.
For example, a central composite design (CCD) with 5 levels per factor reduces the need for exhaustive testing while identifying synergistic effects .
What role can AI-driven computational tools play in predicting reaction pathways for novel derivatives?
Level: Advanced
Methodological Answer:
AI platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict feasible pathways. Steps include:
Reaction Path Search : Use GRRM or AFIR algorithms to explore intermediates and barriers.
Data Mining : Extract reaction rules from databases (e.g., Reaxys) to train neural networks.
Feedback Loops : Validate predictions via microfluidic experiments (e.g., <1 mg substrate) and refine models iteratively .
Example Workflow :
Quantum Calculation → Transition State Identification → ML-Predicted Yield → Experimental Validation
What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Level: Basic
Methodological Answer:
Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted amines) using ethyl acetate/water phases.
Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) for ester-containing compounds.
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
Monitor purity via TLC (Rf = 0.5–0.7 in hexane/EtOH 1:1) and HPLC (C18 column, 220 nm detection) .
How to analyze hydrogen bonding networks in crystalline forms of this compound?
Level: Advanced
Methodological Answer:
X-ray Diffraction : Resolve O–H⋯N and N–H⋯O interactions (e.g., CCDC 2032776 for analogous structures ).
Hirshfeld Surface Analysis : Quantify contact contributions (e.g., % H-bonding vs. van der Waals) using CrystalExplorer.
Thermal Analysis : Correlate DSC/TGA data (melting points, decomposition) with stability of H-bonded networks.
Compare with DFT-derived electrostatic potential maps to rationalize packing motifs .
What solvent systems minimize side reactions during esterification or amination steps?
Level: Basic
Methodological Answer:
- Esterification : Anhydrous methanol or ethanol prevents hydrolysis; SOCl₂ as a catalyst enhances reactivity .
- Amination : Use DMF or THF for nucleophilic substitution (e.g., dimethylaminoethylamine coupling), avoiding protic solvents that may protonate amines.
- Polar Aprotic Solvents : Acetonitrile or DMSO stabilize transition states in SN2 mechanisms.
Screen solvents via Kamlet-Taft parameters (e.g., polarity, hydrogen-bond acceptor capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
